3,4-dimethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
3,4-dimethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, a sulfamoyl group, and a prop-2-ynyl substituent.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole and benzoxazole derivatives, have been found to exhibit a variety of biological properties, including antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory activities . Therefore, it is plausible that this compound may interact with similar targets.
Mode of Action
For instance, these compounds have been found to inhibit the growth of various bacterial strains , suggesting that this compound may also exhibit antibacterial activity.
Biochemical Pathways
Quorum sensing is a form of bacterial cell-cell communication that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production . Therefore, it is possible that this compound may also affect similar pathways.
Result of Action
Based on its structural similarity to benzothiazole and benzoxazole derivatives, it may exhibit similar effects, such as inhibiting the growth of various bacterial strains .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the efficacy and stability of the compound may be affected by factors such as temperature, pH, and the presence of other compounds. Additionally, the compound’s action may be influenced by the specific characteristics of the target organism, such as the presence of resistance mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzothiazole intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a Sonogashira coupling reaction, where the benzothiazole intermediate is coupled with a prop-2-ynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with 3,4-dimethoxybenzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3,4-dimethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- 3,5-dimethoxy-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Uniqueness
3,4-dimethoxy-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to the presence of the sulfamoyl group and the prop-2-ynyl substituent, which confer specific chemical and biological properties that are not found in similar compounds
Properties
IUPAC Name |
3,4-dimethoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-4-9-22-14-7-6-13(29(20,24)25)11-17(14)28-19(22)21-18(23)12-5-8-15(26-2)16(10-12)27-3/h1,5-8,10-11H,9H2,2-3H3,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKOOHODFZDEHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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